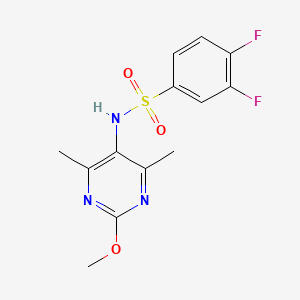

3,4-difluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide

Descripción

3,4-Difluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a pyrimidine core substituted with methoxy and methyl groups, and a benzene sulfonamide moiety bearing difluoro substituents.

Propiedades

IUPAC Name |

3,4-difluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2N3O3S/c1-7-12(8(2)17-13(16-7)21-3)18-22(19,20)9-4-5-10(14)11(15)6-9/h4-6,18H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRPCVGEWOLAIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)C)NS(=O)(=O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions.

Fluorination: The fluorine atoms are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

3,4-difluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Aplicaciones Científicas De Investigación

Antiviral Activity

The compound has been identified as part of a class of hetero-bicyclic antiviral compounds. Research indicates that derivatives of this compound can exhibit antiviral properties against various viruses by inhibiting specific viral enzymes. For instance, the sulfonamide moiety is known to enhance the binding affinity to target proteins involved in viral replication processes .

Carbonic Anhydrase Inhibition

Recent studies have highlighted the potential of sulfonamide derivatives, including 3,4-difluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide, as selective inhibitors of carbonic anhydrases (CAs). These enzymes play crucial roles in various physiological processes and are implicated in cancer progression. Compounds that inhibit CA IX and CA XII have shown promise in selectively targeting cancer cells while sparing normal tissues .

Table 1: Inhibition Potency Against Carbonic Anhydrases

| Compound | Target CA | IC50 Value (nM) |

|---|---|---|

| 3,4-Difluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide | CA IX | 89 |

| Other Derivatives | CA II | 0.75 |

Cytotoxicity Studies

In vitro evaluations have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was assessed using flow cytometry and MTT assays. Results indicated that certain analogs exhibited significant cytotoxicity with IC50 values in the micromolar range against pancreatic ductal adenocarcinoma (PANC-1) and melanoma cell lines .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| PANC-1 | 0.65 |

| SK-MEL-2 | 2.41 |

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of sulfonamide derivatives demonstrated that specific modifications to the pyrimidine ring could enhance activity against breast cancer cell lines (MCF-7). The findings suggest that structural variations can lead to improved selectivity and potency .

Case Study 2: Antiviral Mechanism Exploration

Another investigation into the antiviral mechanisms revealed that compounds similar to 3,4-difluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide could inhibit viral entry by targeting specific receptors on host cells. This mechanism provides a pathway for developing new antiviral therapies .

Mecanismo De Acción

The mechanism of action of 3,4-difluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

- 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide

- Core Structure : Quinazolin-4-one fused with a sulfonamide-substituted benzene ring.

- Substituents : Methoxyphenyl and ethenyl groups.

- Activity : Exhibits 47.1% COX-2 inhibition at 20 μM, highlighting the role of sulfonamides in targeting inflammatory pathways .

- Comparison : Unlike the target compound, this analogue lacks a pyrimidine ring and fluorine substituents, which may reduce its metabolic stability or binding specificity compared to fluorinated derivatives.

Agrochemical Analogues

- Flumetsulam (N-(2,6-Difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) Core Structure: Triazolopyrimidine sulfonamide. Substituents: 2,6-Difluorophenyl and methyl groups. Activity: A herbicide targeting acetolactate synthase (ALS) in weeds . Comparison: Both compounds feature pyrimidine sulfonamide scaffolds, but flumetsulam’s triazole ring and 2,6-difluoro substitution differ from the target compound’s 3,4-difluoro and 2-methoxy-4,6-dimethylpyrimidine groups. These differences likely influence target selectivity (ALS vs.

Data Table: Key Structural and Functional Comparisons

Research Implications and Mechanistic Insights

- Pyrimidine vs. Quinazolinone Cores: The pyrimidine ring in the target compound offers a smaller, more rigid scaffold than quinazolinones, which could influence binding pocket compatibility in enzyme targets.

- Methoxy and Methyl Groups : These substituents on the pyrimidine ring may modulate electronic effects and steric hindrance, affecting interactions with hydrophobic enzyme pockets.

Actividad Biológica

3,4-Difluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in the realm of antiviral and anticancer therapies. This article reviews the existing literature on its biological activity, including case studies, research findings, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following chemical structure:

Antiviral Activity

Research indicates that compounds with similar structures exhibit significant antiviral properties. For instance, heterocyclic compounds are known to inhibit viral replication effectively. A study highlighted that certain pyrimidine derivatives can inhibit the activity of NS5B RNA polymerase by more than 95% in vitro, suggesting a potential pathway for 3,4-difluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide to exert antiviral effects .

Anticancer Activity

The compound's sulfonamide moiety may contribute to its anticancer properties. In vitro studies have shown that related sulfonamides demonstrate cytotoxic effects against various cancer cell lines. For example, compounds similar to 3,4-difluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

Table 1: Summary of Biological Activity Findings

| Activity Type | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antiviral | HCV NS5B | < 0.35 | |

| Anticancer | MCF-7 | 0.65 | |

| Anticancer | MEL-8 | 2.41 | |

| Anticancer | HT-29 | < 10 |

Case Study 1: Antiviral Efficacy

In a recent study focusing on antiviral agents, compounds structurally related to 3,4-difluoro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide were tested against Hepatitis C Virus (HCV). The results indicated that these compounds inhibited viral replication significantly at low concentrations, showcasing their potential as therapeutic agents against HCV infections.

Case Study 2: Anticancer Mechanisms

Another investigation evaluated the anticancer efficacy of a series of sulfonamide derivatives on various cancer cell lines. The study found that specific modifications on the pyrimidine ring enhanced cytotoxicity and induced apoptosis in cancer cells. The mechanism was attributed to increased p53 expression and activation of caspase pathways leading to programmed cell death .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds suggests that the presence of fluorine atoms and specific substituents on the pyrimidine ring significantly affects biological activity. For instance:

- Fluorine Substitution : The introduction of fluorine atoms at positions 3 and 4 enhances lipophilicity and binding affinity to biological targets.

- Pyrimidine Modifications : Modifications at positions 4 and 6 of the pyrimidine ring are crucial for maintaining activity against viral targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.